molecular formula C18H23N3OS B2405444 N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1049436-66-9

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2405444
CAS No.: 1049436-66-9
M. Wt: 329.46
InChI Key: UQAWDOBMDOOPAV-UHFFFAOYSA-N
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Description

N-(2-(4-Phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 897621-83-9) is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C18H23N3O3S2 and a molecular weight of 393.52 g/mol, this acetamide derivative features a phenylpiperazine moiety linked to a thiophene-based acetamide group. The structural combination of the phenylpiperazine group, a known pharmacophore in neuroactive compounds, with the thiophene ring, a common heterocycle in drug design, makes this compound a valuable scaffold for investigating neurological targets and pathways . This compound is supplied for research purposes only and is strictly not for diagnostic or therapeutic use in humans. Researchers are advised to conduct their own thorough safety and efficacy testing for specific experimental applications. The product is typically supplied with a minimum purity of 98% and should be stored at recommended temperatures (e.g., 2-8°C) to maintain long-term stability .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(15-17-7-4-14-23-17)19-8-9-20-10-12-21(13-11-20)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAWDOBMDOOPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-phenylpiperazine, is reacted with an appropriate alkylating agent to introduce the ethyl group.

    Acylation: The resulting intermediate is then acylated with thiophene-2-acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as acting on the central nervous system.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.

    N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.

Biological Activity

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C18H22N4S
  • Molecular Weight: Approximately 342.46 g/mol
  • Structural Features: The compound consists of a piperazine ring, a thiophene moiety, and an acetamide backbone, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes:

  • Receptor Modulation:
    • The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction suggests applications in treating psychiatric disorders and conditions involving neurotransmitter imbalances.
  • Acetylcholinesterase Inhibition:
    • The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission, making it a candidate for neurodegenerative diseases like Alzheimer's.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated several analogs in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests:

CompoundMES Protection (mg/kg)PTZ Protection (mg/kg)Remarks
Compound A100 (0.5h), 300 (4h)ActiveHigh efficacy in both tests
Compound B100 (0.5h)InactiveLower lipophilicity
Compound C300 (0.5h), 100 (4h)ModerateDelayed onset of action

The results indicated that compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant effects, while less lipophilic compounds exhibited quicker action but lower overall efficacy .

Neuropharmacological Applications

The interactions of this compound with neurotransmitter systems suggest potential applications in treating various neurological and psychiatric disorders:

  • Anxiety Disorders:
    • Due to its modulation of serotonin receptors, the compound may be explored for anxiolytic effects.
  • Depression:
    • Its interaction with dopamine pathways could position it as a candidate for antidepressant therapy.
  • Neurodegenerative Diseases:
    • The acetylcholinesterase inhibitory activity highlights its potential in managing symptoms associated with Alzheimer's disease.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into structure–activity relationships (SAR). For instance:

  • Synthesis of Derivatives:
    • A series of N-substituted piperazine derivatives were synthesized and tested for biological activity, revealing that modifications to the piperazine structure significantly influenced anticonvulsant efficacy .
  • Pharmacokinetics:
    • Investigations into the pharmacokinetic profiles of these compounds indicated variations based on lipophilicity and molecular weight, affecting their distribution and metabolism within biological systems.

Q & A

Advanced Research Question

  • Functional Group Modifications :
    • Replace thiophene with furan or pyridine to assess heterocycle impact on receptor binding .
    • Vary piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to study steric/electronic effects .
  • Assay Selection :
    • In vitro : Dopamine/serotonin receptor binding assays (radioligand displacement) .
    • Enzyme Inhibition : Test against acetylcholinesterase or kinases via spectrophotometric assays .
  • Data Analysis : Use regression models (e.g., IC₅₀, Kᵢ values) to correlate structural changes with activity .

What strategies are recommended to resolve contradictory data in receptor binding assays involving this compound?

Advanced Research Question

  • Orthogonal Assays : Validate results using both radioligand binding (e.g., ³H-spiperone for D₂ receptors) and functional assays (e.g., cAMP modulation) .
  • Control Experiments : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors) to confirm assay validity .
  • Buffer Optimization : Adjust pH (7.4) and ionic strength to mimic physiological conditions .
  • Replicate Studies : Perform triplicate runs with independent syntheses to rule out batch variability .

What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

Basic Research Question

  • Receptor Binding : Radiolabeled ligand competition assays (e.g., 5-HT₁A, D₂ receptors) using membrane preparations .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., β-secretase inhibition for Alzheimer’s research) .
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption .

How can researchers assess the metabolic stability of this compound in preclinical studies?

Advanced Research Question

  • Liver Microsome Assays : Incubate with rat/human microsomes (37°C, NADPH cofactor) and quantify parent compound via LC-MS/MS .
  • Metabolite Identification : Use high-resolution LC-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

What are the critical factors in designing stability studies for this compound under various storage conditions?

Basic Research Question

  • Temperature : Long-term (25°C/60% RH) vs. accelerated (40°C/75% RH) stability testing .
  • Light Sensitivity : Store in amber glass vials to prevent photodegradation .
  • Analytical Methods : Monitor degradation via HPLC-UV (e.g., new peaks at 10–12 minutes) .
  • Excipient Compatibility : Test with lactose or mannitol for solid formulations .

How can molecular docking simulations be utilized to predict the binding mode of this compound with its target receptors?

Advanced Research Question

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking into receptor crystal structures (e.g., PDB ID: 3PBL for D₂ receptors) .
  • Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å) .
  • Free Energy Calculations : MM-GBSA to rank binding affinities .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Asp114 of D₂ receptors) .

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